molecular formula C50H63N5O7Si2 B15091180 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B15091180
M. Wt: 902.2 g/mol
InChI Key: ORRGOXHOIQNRJM-UHFFFAOYSA-N
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Description

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide involves multiple steps, starting with the preparation of the oxolane ring and the subsequent attachment of the purine and benzamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the benzamide group would yield the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving purine derivatives.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The purine moiety may interact with enzymes or receptors involved in nucleotide metabolism, while the benzamide group could modulate protein-protein interactions. The overall effect would depend on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide is unique due to its combination of a purine moiety, an oxolane ring, and multiple protective groups

Properties

Molecular Formula

C50H63N5O7Si2

Molecular Weight

902.2 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H63N5O7Si2/c1-48(2,3)63(9,10)61-42-40(31-59-50(35-21-17-14-18-22-35,36-23-27-38(57-7)28-24-36)37-25-29-39(58-8)30-26-37)60-47(43(42)62-64(11,12)49(4,5)6)55-33-53-41-44(51-32-52-45(41)55)54-46(56)34-19-15-13-16-20-34/h13-30,32-33,40,42-43,47H,31H2,1-12H3,(H,51,52,54,56)

InChI Key

ORRGOXHOIQNRJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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